molecular formula C8H13N3O2S B8568772 4-Propylaminopyridine-3-sulfonamide

4-Propylaminopyridine-3-sulfonamide

Cat. No. B8568772
M. Wt: 215.28 g/mol
InChI Key: FKLDRCUVBMIFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

2 g of 4-chloropyridine-3-sulfonamide are dissolved in 10 cm3 of n-propylamine and 10 cm3 of isopropanol. The mixture is brought to reflux for 2 hours, the solution is then cooled and the solvent is evaporated. The solid obtained is redispersed in water (20 cm3). The insoluble material is collected on the filter, washed with water and dried.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9]>C(N)CC.C(O)(C)C.O>[CH2:4]([NH:5][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9])[CH2:3][CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)S(=O)(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(CC)N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is then cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
The insoluble material is collected on the filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(CC)NC1=C(C=NC=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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